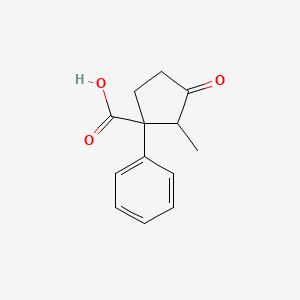
2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-oxo-1-phenylcyclopentanecarboxylic acid is a cyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is commonly referred to as MOPCC and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of MOPCC is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of prostaglandins and cytokines. It also modulates the activity of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
MOPCC has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It also reduces fever by inhibiting the production of cytokines. MOPCC has been found to modulate the activity of neurotransmitters, which can have an impact on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
MOPCC has several advantages for lab experiments. It is relatively easy to synthesize and is stable under various conditions. It also exhibits low toxicity and has a high degree of selectivity. However, MOPCC has some limitations for lab experiments. Its solubility in water is limited, and it has poor bioavailability.
Zukünftige Richtungen
There are several future directions for the study of MOPCC. One potential direction is the development of new synthetic methods that can improve its solubility and bioavailability. Another direction is the study of its potential use in the treatment of neurological disorders, such as depression and anxiety. Additionally, the study of its potential use in combination with other drugs for the treatment of cancer is another potential direction.
Conclusion:
In conclusion, MOPCC is a cyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been synthesized through various methods and has been extensively studied for its potential use in the treatment of various diseases. The mechanism of action of MOPCC is not fully understood, but it is believed to exert its therapeutic effects by inhibiting the production of prostaglandins and cytokines. MOPCC has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MOPCC, including the development of new synthetic methods and the study of its potential use in the treatment of neurological disorders and cancer.
Synthesemethoden
The synthesis of MOPCC has been carried out through various methods. One of the commonly used methods is the Friedel-Crafts acylation of 2-methylcyclopentanone with phenylacetyl chloride. This method involves the use of aluminum chloride as a catalyst and yields MOPCC as a white solid.
Wissenschaftliche Forschungsanwendungen
MOPCC has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-3-oxo-1-phenylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-9-11(14)7-8-13(9,12(15)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJNZQBIDOPAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-1-phenylcyclopentanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)
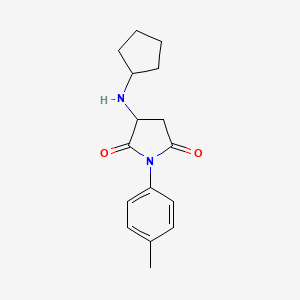
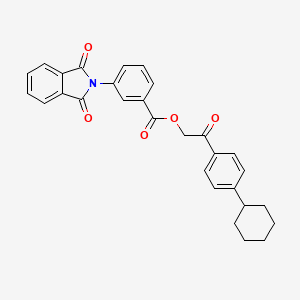
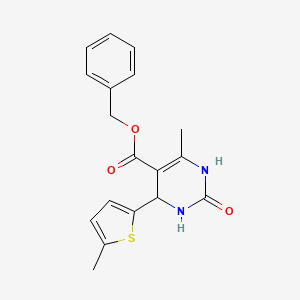
![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)
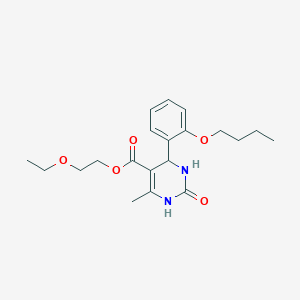
![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)



